

The Emergence and Forensic Toxicology of Pentedrone: A Technical Guide

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Compound of Interest

Compound Name:	Pentedrone
CAS No.:	879722-57-3
Cat. No.:	B609907

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Abstract

This technical guide provides a comprehensive overview of the history, emergence, chemical properties, metabolism, and forensic toxicology of **pentedrone** (α -methylaminovalerophenone). As a synthetic cathinone, **pentedrone** surfaced in the early 2010s as a novel psychoactive substance (NPS), posing significant challenges to forensic toxicologists and public health officials. This document offers an in-depth analysis of its pharmacological profile, detailed analytical methodologies for its detection in biological matrices, and a review of its role in forensic casework. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to serve as an authoritative resource in the field of forensic toxicology.

Introduction: The Rise of a New Psychoactive Substance

Pentedrone emerged on the illicit drug market around 2010, becoming an ingredient in various "bath salt" mixes sold as "legal highs".^{[1][2]} Its appearance followed the legislative control of earlier synthetic cathinones like mephedrone and MDPV, highlighting a common trend in the

NPS landscape: the rapid introduction of new, unregulated analogues to circumvent existing laws.[1] **Pentedrone**'s structural similarity to cathinone, the psychoactive alkaloid in the khat plant, and its amphetamine-like effects, contributed to its popularity in recreational drug scenes.[1]

The global nature of the NPS market, facilitated by online sales and clandestine production, allowed for the widespread distribution of **pentedrone**. Its synthesis from readily available precursors like valerophenone made it an attractive product for illicit manufacturers.[1] The increasing number of forensic cases involving **pentedrone**, including driving under the influence of drugs (DUID), intoxications, and fatalities, necessitated the development of robust analytical methods for its detection and a deeper understanding of its toxicological profile.[3]

Legal Status

The growing concern over the abuse and potential harm of **pentedrone** led to its control in numerous countries. In the United States, the Drug Enforcement Administration (DEA) temporarily placed **pentedrone** into Schedule I of the Controlled Substances Act in 2014, with this classification becoming permanent in 2017.[1] It is also a controlled substance in the United Kingdom (Class B), Germany (Anlage II), China, and the Czech Republic, among others.[1][4] The United Nations has included **pentedrone** in Schedule II of the 1971 Convention on Psychotropic Substances.[5]

Physicochemical Properties and Synthesis

Pentedrone, with the IUPAC name (±)-1-phenyl-2-(methylamino)pentan-1-one, is a synthetic cathinone characterized by a β -keto group on the phenethylamine backbone.[1][2]

Property	Value	Source
Chemical Formula	C ₁₂ H ₁₇ NO	[1][2]
Molar Mass	191.27 g/mol	[6]
Appearance	White or off-white powder/crystals	[7][8]
CAS Number	879722-57-3	[1][2]

A common synthetic route for **pentedrone** involves the α -bromination of valerophenone, followed by a reaction with methylamine to yield the final product.[1][8] This straightforward two-step synthesis contributes to its prevalence in the illicit market.

Pharmacology and Toxicology

Pharmacodynamics

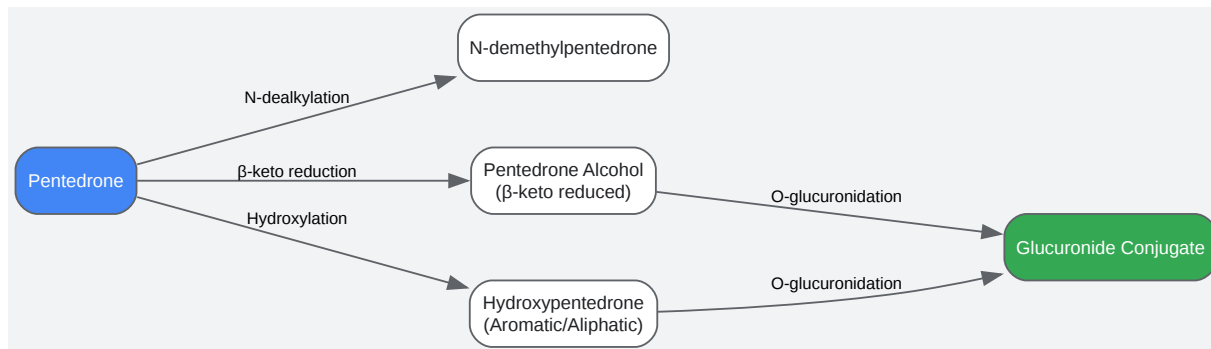
Pentedrone primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), a mechanism of action similar to that of methylphenidate.[1][9] It exhibits a higher affinity for the norepinephrine transporter (NET) compared to the dopamine transporter (DAT), with minimal effects on the serotonin transporter (SERT).[1] This pharmacological profile is consistent with its reported stimulant effects, such as increased alertness, euphoria, and locomotor activity.[1] Studies in rodents have demonstrated that **pentedrone** produces conditioned place preference and is self-administered, indicating its reinforcing and addictive properties.[1]

Pharmacokinetics and Metabolism

The metabolism of **pentedrone** has been investigated in various in vitro and in vivo models. The primary metabolic pathways are Phase I reactions, including:

- N-dealkylation: Removal of the methyl group from the nitrogen atom.
- β -ketone reduction: Reduction of the ketone group to a secondary alcohol.
- Aromatic and Aliphatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the alkyl side chain.[10][11][12]

These Phase I metabolites can then undergo Phase II conjugation, primarily through O-glucuronidation.[10][11][12] The β -keto reduction of **pentedrone** appears to be a significant metabolic route, and there is evidence to suggest that the resulting alcohol metabolites may also possess biological activity.[13]



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Caption: Major metabolic pathways of **pentedrone**.

Toxicology and Documented Fatalities

Pentedrone has been implicated in numerous cases of acute intoxication and fatalities, often in combination with other psychoactive substances.[7][11] The toxicity of **pentedrone** is not fully elucidated, but it is believed to be related to its sympathomimetic effects, leading to cardiovascular complications such as heart failure.[1][11] In vitro studies have also suggested that **pentedrone** can be hepatotoxic.[3]

Forensic case reports have documented a wide range of **pentedrone** concentrations in postmortem specimens. In one fatal case involving the combined use of **pentedrone** and α -PVP, the following concentrations of **pentedrone** were reported:

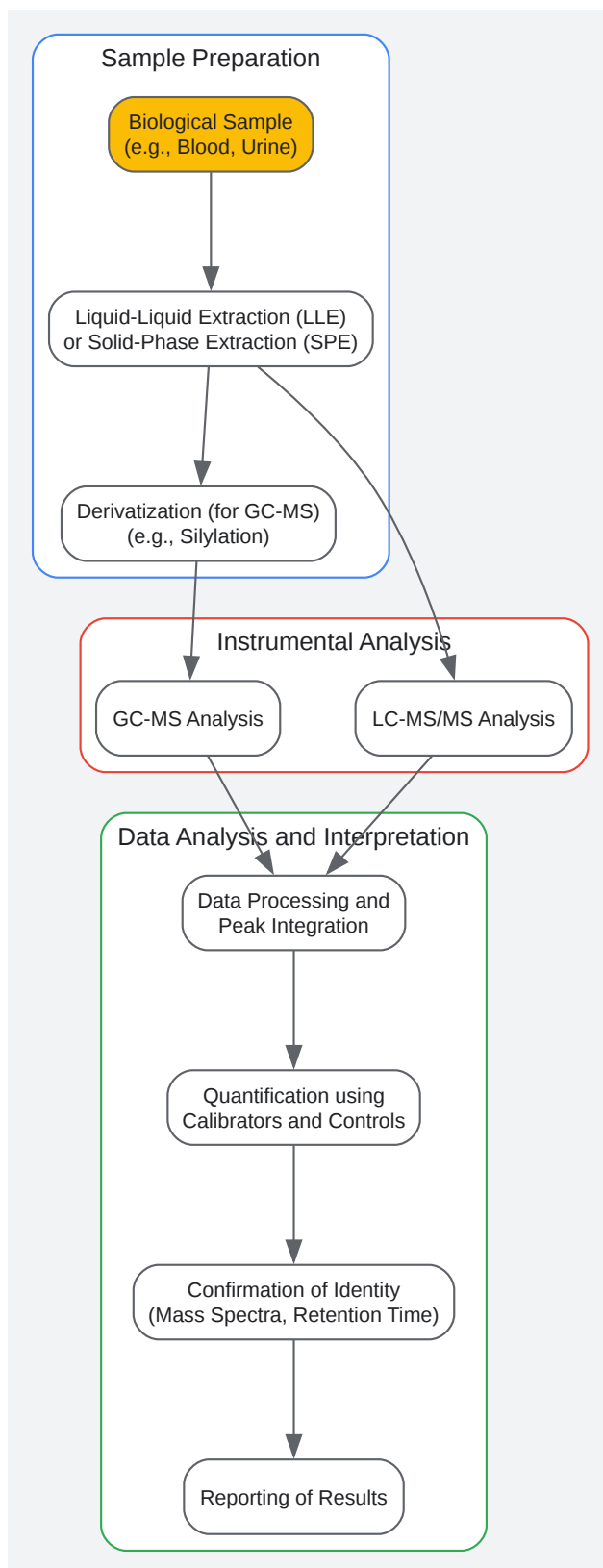
Specimen	Pentedrone Concentration
Whole Blood	8,794 ng/mL
Liver	100,044 ng/g
Kidney	22,102 ng/g
Brain	13,248 ng/g
Stomach Contents	500,534 ng/g

(Data from Sykutera et al., 2015)[11]

These findings highlight the extensive distribution of **pentedrone** throughout the body and underscore the importance of comprehensive toxicological analysis in cases of suspected NPS-related deaths.

Forensic Analysis of Pentedrone

The detection and quantification of **pentedrone** in biological samples are crucial for forensic investigations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.



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Caption: General workflow for the forensic analysis of **pentedrone**.

Experimental Protocol: GC-MS Analysis of Pentedrone in Whole Blood

This protocol provides a general framework for the qualitative and quantitative analysis of **pentedrone** in whole blood using GC-MS.

4.1.1. Materials and Reagents

- **Pentedrone** analytical standard
- Internal standard (e.g., **Pentedrone-d3**)
- Whole blood, drug-free
- Sodium carbonate-bicarbonate buffer (pH 10.8)
- Sodium chloride
- Cyclohexane (or other suitable organic solvent)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

4.1.2. Sample Preparation (Liquid-Liquid Extraction)

- To 1 mL of whole blood in a glass tube, add 100 μ L of the internal standard solution.
- Add 1 mL of sodium carbonate-bicarbonate buffer (pH 10.8) and 0.5 g of sodium chloride. Vortex for 30 seconds. This alkalizes the sample to ensure **pentedrone** is in its free base form, which is more soluble in organic solvents.
- Add 5 mL of cyclohexane and vortex for 5 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 50 μ L of ethyl acetate.

- Add 50 μL of BSTFA with 1% TMCS and heat at 70°C for 20 minutes to form the trimethylsilyl (TMS) derivative. Derivatization is often necessary for cathinones to improve their thermal stability and chromatographic properties in GC-MS.

4.1.3. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent
- Injection Volume: 1 μL
- Inlet Temperature: 280°C
- Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Electron Ionization (EI) in both full scan (m/z 40-550) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

4.1.4. Data Analysis and Validation

- Quantification: A calibration curve should be prepared using fortified drug-free blood samples at various concentrations. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.
- Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery according to established forensic toxicology guidelines.

Experimental Protocol: LC-MS/MS Analysis of Pentedrone in Urine

This protocol provides a general framework for the sensitive and specific analysis of **pentedrone** in urine using LC-MS/MS.

4.2.1. Materials and Reagents

- **Pentedrone** analytical standard
- Internal standard (e.g., **Pentedrone-d3**)
- Urine, drug-free
- Ammonium formate
- Formic acid
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)

4.2.2. Sample Preparation ("Dilute and Shoot")

- To 100 μL of urine in a microcentrifuge tube, add 10 μL of the internal standard solution.
- Add 900 μL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial for analysis. This "dilute and shoot" approach is rapid and minimizes sample preparation time, but may require a divert valve on the LC system to prevent contamination of the mass spectrometer with salts and other matrix components.

4.2.3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
- Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 μ m) or equivalent
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate **pentedrone** from other matrix components and potential interferences. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L
- Ion Source: Electrospray Ionization (ESI) in positive mode
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

4.2.4. MRM Transitions for **Pentedrone**

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) - Quantifier	Product Ion 2 (m/z) - Qualifier	Collision Energy (eV)
Pentedrone	192.1	105.1	77.1	15 / 25
Pentedrone-d3	195.1	105.1	77.1	15 / 25

These are example transitions and should be optimized for the specific instrument used.

4.2.5. Data Analysis and Validation

- Quantification: Similar to the GC-MS method, a calibration curve is constructed using fortified drug-free urine.
- Validation: The method must be fully validated according to forensic toxicology standards.

Conclusion

The emergence of **pentedrone** in the early 2010s exemplifies the dynamic and challenging nature of the NPS market. Its potent stimulant effects, coupled with its relatively simple synthesis, have contributed to its abuse and associated public health risks. This technical guide has provided a comprehensive overview of the history, pharmacology, metabolism, and forensic analysis of **pentedrone**. The detailed analytical protocols for GC-MS and LC-MS/MS offer a practical resource for forensic laboratories tasked with the identification and quantification of this substance. As the NPS landscape continues to evolve, a thorough understanding of the toxicology and analytical chemistry of compounds like **pentedrone** is essential for the scientific and law enforcement communities to effectively address the challenges they present.

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